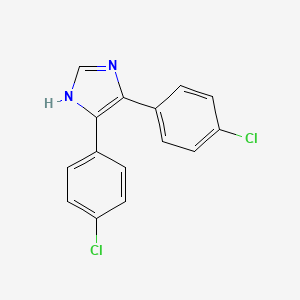

4,5-Bis(4-chlorophenyl)-1H-imidazole

Description

Historical Context and Significance of Imidazole (B134444) Scaffolds in Chemical Science

The journey of the imidazole scaffold began in 1858 when it was first synthesized by the German chemist Heinrich Debus. nih.govchemijournal.comresearchgate.net Initially named glyoxaline, it was produced through the reaction of glyoxal (B1671930) and ammonia (B1221849). nih.govresearchgate.net This five-membered aromatic ring containing two nitrogen atoms quickly garnered attention for its unique chemical properties and versatile reactivity.

The significance of the imidazole ring in the broader context of science is underscored by its presence in fundamental biological molecules. It forms the side chain of the essential amino acid histidine, which is integral to the structure and function of numerous proteins and enzymes, including hemoglobin. chemijournal.com Furthermore, the imidazole core is a component of other vital natural products such as histamine, biotin, and purines, which form the building blocks of DNA. chemijournal.comnih.govspringerprofessional.de

In medicinal chemistry, the imidazole scaffold is considered a "privileged structure." This is due to its electron-rich nature and its ability to act as both a hydrogen bond donor and acceptor, allowing it to readily bind with a wide variety of biological targets like enzymes and receptors. nih.gov Its amphoteric character, meaning it can function as both an acid and a base, further enhances its versatility. chemijournal.comresearchgate.net This unique combination of properties has led to the development of a vast number of imidazole-containing drugs with a wide spectrum of therapeutic applications, including anticancer, antifungal, antimicrobial, anti-inflammatory, and antihypertensive agents. nih.govnih.govresearchgate.netijfmr.com The structural features of the imidazole ring enable it to form multiple interactions with biological ligands through hydrogen bonds, van der Waals forces, and hydrophobic interactions, making it a highly sought-after core for drug design. nih.gov

Scope and Objectives of Current Academic Research on 4,5-Bis(4-chlorophenyl)-1H-imidazole

Current academic research on this compound and its closely related analogues is primarily driven by the quest for new bioactive compounds. The objectives of this research are multifaceted, focusing on synthesis, characterization, and the evaluation of potential biological activities.

Key research objectives include:

Synthesis and Derivatization: A primary goal is the development of efficient and novel synthetic pathways to produce this compound and its derivatives. This includes exploring green chemistry approaches to create more environmentally friendly synthesis methods. mdpi.com Researchers aim to modify the core structure by adding various functional groups to explore structure-activity relationships (SAR).

Biological Screening: A significant portion of the research is dedicated to investigating the pharmacological potential of these compounds. Based on the known activities of other substituted imidazoles, screening efforts for this compound derivatives are often directed towards their potential anti-inflammatory, antimicrobial (antibacterial and antifungal), and anticancer properties. springerprofessional.dederpharmachemica.comresearchgate.net

Structure-Activity Relationship (SAR) Studies: Researchers systematically study how changes in the molecular structure, such as the position and nature of substituents on the phenyl rings or the imidazole core, affect the compound's biological activity. For instance, studies on related compounds have shown that the presence and position of chloro groups can significantly enhance anti-inflammatory effects. derpharmachemica.com

Mechanism of Action Studies: For compounds that exhibit promising biological activity, a further objective is to elucidate their mechanism of action at the molecular level. This involves identifying the specific enzymes, receptors, or cellular pathways that the compound interacts with to produce its effect.

Review of Related Bis(chlorophenyl) Imidazole Derivatives in Scholarly Literature

While literature focusing exclusively on this compound is specific, a broader examination of related bis(chlorophenyl) and other diaryl-substituted imidazole derivatives reveals significant research trends and findings.

One area of extensive research involves derivatives of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole . A study detailed the synthesis of a series of derivatives from this parent compound and evaluated their anti-inflammatory, antibacterial, and antifungal activities. derpharmachemica.comresearchgate.net The findings indicated that certain derivatives, particularly one with an additional 4-chlorophenyl group, exhibited anti-inflammatory activity greater than the standard drug indomethacin. derpharmachemica.com This highlights the potential impact of chloro-substitution on biological efficacy.

The table below summarizes the anti-inflammatory activity of selected synthesized derivatives from this study.

| Compound ID | R-Group on Thiosemicarbazide (B42300) Moiety | Anti-inflammatory Activity (% Inhibition) |

| 4a | Phenyl | 40.81 |

| 4b | 4-methoxyphenyl | 41.90 |

| 4c | 4-methylphenyl | 58.09 |

| 4d | 4-fluorophenyl | 62.33 |

| 4e | 4-chlorophenyl | 83.40 |

| Indomethacin | Standard Drug | 71.56 |

Data sourced from Der Pharma Chemica, 2014, 6(3):320-327. derpharmachemica.com

Another relevant study reports the synthesis of 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine , a 2-amino imidazole derivative, using a sustainable, green chemistry approach in a cholinium chloride/urea (B33335) eutectic mixture. mdpi.com This research emphasizes the methodological advancements in synthesizing such compounds, focusing on high yields and recyclability of the reaction medium.

Furthermore, research into bis-imidazole and bis-benzimidazole derivatives connected by various linkers has gained traction. globaljournals.orgmdpi.com These molecules are investigated for a wide range of biological activities, including antimycobacterial and anticancer properties. tandfonline.commdpi.com For example, a series of 1,1′-(pyridine-2,6-diylbis(methylene))bis(3-(2-(4-chlorophenyl)-2-oxoethyl)-1H-imidazol-3-ium) bromide derivatives were synthesized and characterized, demonstrating the continued interest in combining the imidazole scaffold with chlorophenyl moieties to create complex molecules with potential therapeutic value. tandfonline.com

Collectively, the literature on related compounds suggests that the presence of chlorophenyl groups on an imidazole scaffold is a promising strategy for developing new agents with significant biological activities, particularly in the anti-inflammatory and antimicrobial domains.

Structure

3D Structure

Properties

CAS No. |

68240-86-8 |

|---|---|

Molecular Formula |

C15H10Cl2N2 |

Molecular Weight |

289.2 g/mol |

IUPAC Name |

4,5-bis(4-chlorophenyl)-1H-imidazole |

InChI |

InChI=1S/C15H10Cl2N2/c16-12-5-1-10(2-6-12)14-15(19-9-18-14)11-3-7-13(17)8-4-11/h1-9H,(H,18,19) |

InChI Key |

SCZKETWZLPEUME-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N=CN2)C3=CC=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 4,5 Bis 4 Chlorophenyl 1h Imidazole

Classical Synthetic Approaches for Imidazole (B134444) Core Formation

The traditional synthesis of the 4,5-Bis(4-chlorophenyl)-1H-imidazole core is predominantly achieved through multi-component condensation reactions, a cornerstone of heterocyclic chemistry.

One-Pot Multi-component Condensation Reactions

The most prevalent method for synthesizing trisubstituted imidazoles, including this compound, is a one-pot condensation reaction. This approach, a variation of the Debus-Radziszewski synthesis, typically involves three or four components. The key starting materials are 1,2-bis(4-chlorophenyl)ethane-1,2-dione (a substituted benzil), an aldehyde, and a source of ammonia (B1221849). orientjchem.orgderpharmachemica.com

In a typical three-component reaction, 1,2-bis(4-chlorophenyl)ethane-1,2-dione is reacted with an aldehyde and ammonium (B1175870) acetate, which serves as the ammonia source. orientjchem.orgderpharmachemica.com The general scheme involves the condensation of these reactants in a suitable solvent, often glacial acetic acid, under reflux conditions. orientjchem.orgderpharmachemica.com

A four-component variation introduces a primary amine, which allows for the synthesis of N-substituted (1,2,4,5-tetrasubstituted) imidazoles. For instance, 1-butyl-4,5-bis(4-chlorophenyl)-2-aryl-1H-imidazoles are prepared by condensing 1,2-bis(4-chlorophenyl)-1,2-ethanedione, an aryl aldehyde, butylamine, and ammonium acetate. tandfonline.com

Catalyst Systems and Reaction Condition Optimization

The efficiency of these condensation reactions is highly dependent on the catalyst and reaction conditions. Various catalysts have been employed to improve yields and reduce reaction times.

Catalyst Systems:

Acid Catalysts: p-Toluenesulfonic acid (PTSA) has been effectively used as an acidic catalyst in the four-component synthesis of 1-butyl-4,5-bis(p-chlorophenyl)-2-phenyl-1H-imidazole derivatives. tandfonline.com The concentration of the catalyst was found to be a critical parameter, with optimal yields achieved at a specific molar ratio. tandfonline.com

Organocatalysts: Glutamic acid has been identified as an efficient, biodegradable, and inexpensive organocatalyst for the synthesis of 2,4,5-triaryl substituted imidazoles under reflux conditions in ethanol (B145695). researchgate.net

Lewis Acids: While not specifically detailed for the title compound in the provided context, Lewis acids like ZrCl₄ and InCl₃·3H₂O are commonly reported catalysts for the synthesis of similar trisubstituted imidazoles. scispace.com

Reaction Condition Optimization: Conventional heating methods typically involve refluxing the reactants for several hours. For example, the synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole involves refluxing the components in glacial acetic acid for 5 hours. derpharmachemica.com Optimization studies often focus on comparing conventional heating with more advanced techniques, with conventional methods generally resulting in good yields (68–87%) but requiring significantly longer reaction times (around 10 hours). tandfonline.com The choice of solvent is also crucial, with glacial acetic acid and ethanol being common options. orientjchem.orgderpharmachemica.comresearchgate.net

Below is a table summarizing various reaction conditions using classical approaches.

| Reactants | Catalyst | Solvent | Method | Time | Yield |

| 1,2-bis(4-chlorophenyl)ethane-1,2-dione, Aromatic Aldehyde, Ammonium Acetate | None | Glacial Acetic Acid | Reflux | 1-2 hrs | - |

| 1,2-bis(4-chlorophenyl)-1,2-ethanedione, Aryl Aldehyde, Butylamine, Ammonium Acetate | PTSA | Ethanol | Conventional (Reflux) | ~10 hrs | 68-87% |

| Benzil, 4-Chlorobenzaldehyde, Ammonium Acetate | None | Glacial Acetic Acid | Reflux | 5 hrs | - |

| Aromatic Aldehyde, Benzil, Ammonium Acetate | Glutamic Acid | Ethanol | Reflux | - | High |

Advanced and Green Chemistry Synthesis Techniques

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient synthetic protocols.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for synthesizing imidazole derivatives, offering significant advantages over conventional heating. tandfonline.comfigshare.com This technique dramatically reduces reaction times and often improves yields. tandfonline.comfigshare.com

In the synthesis of 1-butyl-4,5-bis(p-chlorophenyl)-2-phenyl-imidazole derivatives, microwave irradiation (100-200 W) in the presence of a PTSA catalyst reduced the reaction time to just 7-9 minutes, affording yields of 71-89%. tandfonline.comfigshare.com This is a stark contrast to the 10 hours required for the same reaction under conventional reflux. tandfonline.com Optimization studies have shown that microwave power and irradiation time are key variables that can be fine-tuned to maximize product yield. orientjchem.org For instance, the synthesis of certain imidazoles showed maximum yield at a microwave power of 720 watts for 7 minutes. orientjchem.org

| Reactants | Catalyst | Method | Power | Time | Yield |

| 1,2-bis(4-chlorophenyl)-1,2-ethanedione, Aryl Aldehyde, Butylamine, Ammonium Acetate | PTSA | Microwave Irradiation | 200 W | 7-9 min | 71-89% |

| 1,2-bis(4-chlorophenyl)ethane-1,2-dione, Aromatic Aldehyde, Ammonium Acetate | - | Microwave Irradiation | 720 W | 7 min | Max |

| Benzil, 3,4,5-trimethoxybenzaldehyde, p-chloroaniline, Ammonium Acetate (on silica (B1680970) gel) | - | Microwave Irradiation | - | 9 min | - |

Deep Eutectic Solvents (DES) and Other Sustainable Methodologies

Deep eutectic solvents (DESs) are gaining prominence as green and recyclable alternatives to volatile organic solvents. mdpi.comrsc.org These systems, typically formed from a mixture of a hydrogen bond acceptor (like a quaternary ammonium salt) and a hydrogen bond donor (like urea (B33335) or an acid), offer a unique reaction environment. rsc.orgmdpi.com

A novel 2-amino imidazole derivative, 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, has been synthesized in high yield (91%) using a choline (B1196258) chloride/urea eutectic mixture as the reaction medium. mdpi.com This method is environmentally friendly, operates under mild conditions (80 °C), and allows for easy product isolation by simple filtration, with the DES being recyclable for several consecutive runs. mdpi.com Similarly, a protocatechuic acid-based DES has been successfully used as a catalyst for the green synthesis of 1,2,4,5-tetrasubstituted imidazoles in solvent-free conditions, resulting in high yields and very short reaction times. rsc.org

Advanced Structural Elucidation and Solid State Analysis of 4,5 Bis 4 Chlorophenyl 1h Imidazole

Single-Crystal X-ray Diffraction (SCXRD) Studies

Molecular Conformation, Bond Lengths, and Bond Angles Analysis

An analysis of closely related crystal structures reveals that the bond lengths and angles within the imidazole (B134444) core are largely consistent with those of other substituted imidazole derivatives. For instance, in similar structures, the C-N bond distances within the imidazole ring are comparable to standard values. In some instances, slight variations in bond angles can be attributed to torsional strain introduced by bulky substituents.

The bond lengths within the 4-chlorophenyl substituents are also within the expected ranges for substituted benzene rings. The C-Cl bond length is a critical parameter and is generally consistent with values reported for other chlorinated aromatic compounds. The internal angles of the phenyl rings are typically close to 120°, consistent with sp² hybridization, although minor distortions can occur due to the presence of the chloro substituent and the attachment to the imidazole ring.

Interactive Data Table of Typical Bond Lengths and Angles:

| Bond | Typical Length (Å) | Angle | Typical Angle (°) |

| C-N (imidazole) | 1.314 - 1.385 | N-C-N (imidazole) | ~112 |

| C-C (imidazole) | 1.364 | C-N-C (imidazole) | ~105-107 |

| C-C (phenyl) | 1.380 - 1.400 | C-C-C (phenyl) | ~120 |

| C-Cl | 1.730 - 1.750 | C-C-Cl | ~119-121 |

Dihedral Angle Analysis of Substituted Phenyl and Imidazole Rings

A crucial aspect of the three-dimensional structure of 4,5-Bis(4-chlorophenyl)-1H-imidazole is the relative orientation of the planar phenyl and imidazole rings. This is described by the dihedral angles between the mean planes of these rings. The molecule is not entirely flat, and the phenyl rings are twisted out of the plane of the central imidazole ring to varying degrees.

In analogous compounds, such as 2-(4-Chlorophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole, the dihedral angles between the phenyl rings and the imidazole ring can vary significantly. For example, one phenyl ring might have a dihedral angle of approximately 30.03°, while another is more twisted at around 67.49°. The 4-chlorophenyl group itself can also exhibit a substantial dihedral angle with the imidazole ring, for instance, around 41.56°. nih.govresearchgate.net These variations in dihedral angles are a result of steric hindrance between the bulky phenyl groups and the imidazole ring, which forces them to adopt a twisted conformation to minimize repulsive interactions.

The degree of twist has implications for the molecule's electronic properties, as it affects the extent of π-conjugation between the aromatic systems. A smaller dihedral angle implies greater potential for electronic communication between the rings.

Interactive Data Table of Representative Dihedral Angles:

| Ring 1 | Ring 2 | Typical Dihedral Angle (°) |

| Imidazole Ring | 4-Chlorophenyl Ring (at C4) | 30 - 70 |

| Imidazole Ring | 4-Chlorophenyl Ring (at C5) | 30 - 70 |

| 4-Chlorophenyl Ring (at C4) | 4-Chlorophenyl Ring (at C5) | 50 - 80 |

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within its crystalline environment, providing insights into the nature and relative importance of various non-covalent contacts.

For molecules containing chlorophenyl and imidazole moieties, Hirshfeld surface analysis typically reveals a variety of intermolecular interactions that contribute to the stability of the crystal packing. The analysis generates a three-dimensional surface around the molecule, which is color-coded to indicate different types of contacts and their relative strengths.

The most significant contributions to the crystal packing of similar compounds often come from H···H, C···H/H···C, and Cl···H/H···Cl interactions. nih.gov The percentage contributions of these interactions can be quantified from the Hirshfeld surface. For instance, in a related structure, H···H contacts might account for approximately 48.7% of the total intermolecular interactions, while C···H/H···C contacts could contribute around 22.2%, and Cl···H/H···Cl interactions about 8.8%. nih.govgazi.edu.tr

Computational and Quantum Chemical Investigations of 4,5 Bis 4 Chlorophenyl 1h Imidazole

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. orientjchem.org It is widely applied to optimize molecular geometries, determining the lowest energy conformation of a molecule, and to calculate various electronic properties. nih.govmdpi.com

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For organic molecules like substituted imidazoles, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most commonly employed and well-validated methods, known for providing a reliable balance between accuracy and computational cost. nih.govscispace.commdpi.com

The selection of a basis set is equally critical. Basis sets are sets of mathematical functions used to construct the molecular orbitals. For compounds containing elements like chlorine, polarization and diffuse functions are important for an accurate description of electron distribution. Pople-style basis sets, such as 6-31G(d,p), 6-31+G(d,p), 6-311G(d,p), and 6-311++G(d,p), are frequently used. researchgate.netnih.gov The inclusion of polarization functions (d,p) allows for anisotropy in the electron density, while diffuse functions (+) are important for describing non-covalent interactions and anions. Studies on similar molecules have successfully used the B3LYP functional combined with basis sets like 6-311++G(d,p) to achieve reliable geometrical and electronic property predictions. researchgate.netnih.gov

Once a suitable functional and basis set are chosen, geometry optimization is performed to find the equilibrium structure of the molecule, corresponding to a minimum on the potential energy surface. This process yields key geometrical parameters: bond lengths, bond angles, and dihedral (torsion) angles. These calculated parameters can be compared with experimental data, if available (e.g., from X-ray crystallography), to validate the computational model. For instance, in a study on 3-phenyl-1,2,4-triazolo[3,4-h]-1,3,4-thiaza-11-crown-4, DFT calculations at the B3LYP/6-311++G(d,p) level reproduced experimental bond lengths with a divergence of less than 0.03 Å and bond angles within 3 degrees. nih.gov

Below is an example table of selected optimized geometrical parameters for a related compound, showcasing the type of data obtained from DFT calculations.

| Parameter | Bond/Angle | Calculated Value (Example from a similar structure) |

|---|---|---|

| Bond Length | C-N (imidazole) | ~1.33 Å |

| Bond Length | C=C (imidazole) | ~1.38 Å |

| Bond Length | C-C (phenyl-imidazole) | ~1.48 Å |

| Bond Length | C-Cl | ~1.75 Å |

| Bond Angle | N-C-N (imidazole) | ~110° |

| Bond Angle | C-C-N (imidazole) | ~107° |

| Dihedral Angle | Phenyl Ring - Imidazole (B134444) Ring | 30-50° |

Note: The values in this table are illustrative and represent typical data for substituted imidazole derivatives as specific calculated data for 4,5-Bis(4-chlorophenyl)-1H-imidazole was not found in the searched literature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. orientjchem.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule.

The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

For this compound, the HOMO is expected to be distributed primarily over the electron-rich imidazole ring and the π-systems of the chlorophenyl rings. The LUMO would likely also be located over the π-conjugated system, often with significant contributions from the phenyl rings.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized.

| Parameter | Calculated Value (eV) (Example from a similar structure) |

|---|---|

| EHOMO | -5.0 to -6.5 eV |

| ELUMO | -1.0 to -2.5 eV |

| ΔE (HOMO-LUMO Gap) | ~4.0 eV |

Note: The energy values are typical examples based on studies of related chlorophenyl and diphenyl imidazole compounds. scispace.comresearchgate.net The exact values for this compound would require specific calculation.

Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. This method calculates the excitation energies corresponding to electronic transitions from occupied to unoccupied orbitals. The most significant transitions often occur from the HOMO to the LUMO (π→π* transitions). researchgate.net The calculations provide the absorption wavelength (λmax), excitation energy, and oscillator strength (f), which relates to the intensity of the absorption band.

For a compound like this compound, with its extended π-conjugated system, one would anticipate strong absorption bands in the UV region. A study on 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol, for example, identified absorption bands between 340–470 nm, attributed to π→π* transitions. researchgate.net The theoretical spectrum can be compared with experimental data to confirm the accuracy of the computational approach.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Identification

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. orientjchem.org The MEP surface is color-coded to represent different potential values.

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These are typically found around electronegative atoms like nitrogen or oxygen.

Blue regions indicate positive electrostatic potential, which is electron-poor, and are susceptible to nucleophilic attack. These are often located around hydrogen atoms, particularly those attached to heteroatoms.

Green regions represent neutral or zero potential.

In the case of this compound, the MEP map would likely show the most negative potential (red) localized on the nitrogen atoms of the imidazole ring, identifying them as the primary sites for electrophilic attack or coordination. orientjchem.org The hydrogen atom on the imidazole nitrogen (N-H) would be expected to have the most positive potential (blue), indicating it is the most acidic proton. The chlorophenyl rings would display a more complex potential distribution, with negative potential around the chlorine atoms and positive potential on the hydrogen atoms.

Based on the available search results, a detailed computational and quantum chemical analysis specifically for the compound “this compound” is not available. The existing literature focuses on related but structurally different imidazole derivatives.

Therefore, it is not possible to provide specific data and findings for the requested sections (Natural Bond Orbital Analysis, Vibrational Frequency Calculations, and Quantum Chemical Descriptors) for this compound. Using data from other molecules, such as 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole or 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole, would be scientifically inaccurate and would not adhere to the strict focus on the specified compound.

To provide a comprehensive article as requested, computational studies specifically targeting this compound would need to be performed and published. Without such dedicated research, generating an article with the required scientifically accurate data tables and detailed findings for this exact molecule is not feasible.

Supramolecular Interactions and Crystal Engineering of 4,5 Bis 4 Chlorophenyl 1h Imidazole

Hydrogen Bonding Networks within Crystalline Architectures

In addition to the classic N-H···N interactions, other types of hydrogen bonds contribute to the stability of the crystal lattice. For instance, in various tribromoimidazolium salts, contacts of the type H···Br and H···F have been identified, highlighting the role of halogens as potential hydrogen bond acceptors. mdpi.com The specific geometry and strength of these bonds are crucial in determining the final three-dimensional architecture. While direct crystallographic data for 4,5-Bis(4-chlorophenyl)-1H-imidazole is not detailed in the provided context, the principles observed in analogous structures strongly suggest that N-H···N and potentially N-H···Cl hydrogen bonds are key features of its solid-state assembly.

| Interaction Type | Donor | Acceptor | Typical Geometry | Reference |

| Classical Hydrogen Bond | Imidazole (B134444) N-H | Imidazole N | Linear or near-linear | researchgate.net |

| Halogen as Acceptor | C-H / N-H | Halogen (Cl, Br, F) | Variable | mdpi.com |

| Interionic Hydrogen Bond | C-H (allylic) | F | Non-Linear | mdpi.com |

Aromatic π-π Stacking Interactions and Their Contribution to Crystal Packing

Aromatic π-π stacking is another significant non-covalent interaction that influences the crystal packing of molecules containing multiple phenyl rings. The electron-rich nature of the imidazole ring and the attached chlorophenyl groups allows for versatile intermolecular stacking arrangements. nih.gov These interactions can significantly enhance the coupling between molecules, forming stable dimers or extended columnar structures. rsc.org

In the crystal structure of the closely related 2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole, the minimum observed π-π distance is reported to be 4.333(1) Å. researchgate.net This relatively large distance suggests that in this specific derivative, π-π stacking may not be the primary organizing force compared to other interactions like C-H···π bonds. However, the contribution of π-π stacking is highly dependent on the specific substituents and the resulting steric and electronic environment. The presence of electron-withdrawing chlorine atoms on the phenyl rings can modulate the electrostatic potential of the aromatic surfaces, potentially favoring offset or edge-to-face stacking geometries over a direct face-to-face arrangement to minimize electrostatic repulsion. nih.gov

| Compound | Minimum π-π Distance (Å) | Dihedral Angles with Imidazole Ring (°) | Reference |

| 2-(4-Chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole | 4.333(1) | - | researchgate.net |

| 2-(4-Chlorophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole | - | 30.03, 67.49, 41.56 | nih.gov |

C-H…π Interactions and Other Weak Non-Covalent Forces

Alongside hydrogen bonding and π-π stacking, weaker non-covalent forces such as C-H···π interactions play a crucial role in stabilizing the three-dimensional structure of halogenated imidazoles. These interactions involve a weakly acidic C-H bond acting as a hydrogen bond donor and the electron-rich π-system of an aromatic ring (either phenyl or imidazole) acting as the acceptor.

| Compound | Observed Weak Interactions | Supramolecular Motif | Reference |

| 2-(4-Chlorophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole | C-H···π | Layers parallel to (110) | nih.govresearchgate.net |

| 2-(4-Chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole | C-H···π | Layered arrangement | researchgate.net |

| Ni(II) complex with 2-(3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl)-6-(1H-pyrazol-1-yl)pyridine | C-H(pz)···π(ph) | Monoperiodic chains | nih.gov |

Design Principles for Supramolecular Assemblies Involving Halogenated Imidazoles

The predictable and directional nature of non-covalent interactions involving halogenated imidazoles makes them valuable building blocks in crystal engineering and supramolecular chemistry. nih.govresearchgate.net The design of functional materials relies on understanding and controlling these interactions to guide molecular self-assembly. acs.org

A key design principle is the use of halogen bonds, which are attractive interactions between an electrophilic region on a halogen atom and a nucleophilic site. acs.org The strength of these bonds is tunable, generally increasing with the polarizability of the halogen (I > Br > Cl > F), and they are highly directional. acs.orgnih.gov In halogenated imidazoles, both halogen-halogen and halogen-heteroatom (e.g., C-X···N) interactions can be exploited. For example, the interplay of N-H···N hydrogen bonds with C-H···halogen and halogen···halogen contacts has been shown to produce isostructural relationships among different 4,5-dihaloimidazoles. researchgate.net This demonstrates that by systematically changing the halogen atom, one can fine-tune the crystal packing and, consequently, the material's properties. The combination of the hydrogen-bonding capacity of the imidazole core with the directional and tunable nature of halogen bonding provides a powerful and versatile toolkit for the rational design of complex supramolecular architectures. nih.gov

Derivatization Strategies and Functionalization of the 4,5 Bis 4 Chlorophenyl 1h Imidazole Scaffold

Substitution Reactions on the Imidazole (B134444) Nitrogen (N-alkylation, N-acylation)

The presence of a reactive secondary amine in the imidazole ring of 4,5-bis(4-chlorophenyl)-1H-imidazole offers a prime site for derivatization through N-alkylation and N-acylation reactions. These modifications are fundamental in expanding the chemical space and exploring the structure-activity relationships of this class of compounds.

N-Alkylation:

N-alkylation introduces an alkyl group onto the imidazole nitrogen, a common strategy to enhance lipophilicity and alter the steric and electronic profile of the molecule. A typical N-alkylation reaction involves the treatment of the parent imidazole with an alkyl halide in the presence of a base. For instance, the N-alkylation of a similar scaffold, 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, has been successfully achieved using ethyl chloroacetate (B1199739) in dry acetone (B3395972) with potassium carbonate as the base. derpharmachemica.com This reaction proceeds via an SN2 mechanism, where the deprotonated imidazole nitrogen acts as a nucleophile.

A variety of alkylating agents can be employed, leading to a diverse range of N-substituted derivatives. The choice of solvent and base is crucial for the reaction's efficiency, with polar aprotic solvents like acetone or dimethylformamide (DMF) being commonly used.

Table 1: Examples of N-Alkylation Reactions on Imidazole Scaffolds

| Imidazole Scaffold | Alkylating Agent | Base/Solvent | Product | Reference |

|---|

N-Acylation:

N-acylation involves the introduction of an acyl group to the imidazole nitrogen, typically by reacting the imidazole with an acyl chloride or anhydride. This functionalization can introduce a carbonyl moiety, which can serve as a hydrogen bond acceptor and influence the molecule's interaction with biological targets. While specific examples for the N-acylation of this compound are not extensively detailed in the reviewed literature, the general principles of N-acylation of imidazoles are well-established. These reactions are often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the acid byproduct.

Functionalization of the Phenyl Rings

The two 4-chlorophenyl substituents at the C4 and C5 positions of the imidazole ring are amenable to electrophilic aromatic substitution reactions. However, the reactivity of these rings is influenced by the deactivating, ortho-, para-directing chloro substituents and the electronic nature of the imidazole ring itself.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. The conditions for these reactions, typically involving strong acids and electrophiles, must be carefully chosen to avoid degradation of the imidazole core.

Nitration: The introduction of a nitro group onto the phenyl rings can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The nitro group is a strong electron-withdrawing group and can serve as a precursor for the synthesis of amino derivatives.

Halogenation: Further halogenation of the phenyl rings can be accomplished using reagents like molecular bromine or chlorine in the presence of a Lewis acid catalyst. The position of the incoming halogen will be directed by the existing chloro substituent and the imidazole ring.

The imidazole moiety can act as either an activating or deactivating group depending on the reaction conditions and its protonation state. In acidic media, the protonated imidazolium (B1220033) species is strongly deactivating, which would hinder electrophilic substitution on the phenyl rings.

Strategies for Introducing Additional Heterocyclic Moieties

A powerful strategy to enhance the pharmacological profile of the this compound scaffold is to link it to other heterocyclic systems. This can be achieved by first functionalizing the imidazole, as described in the sections above, to introduce a reactive handle.

For example, the N-alkylated derivative, (2-(4-chlorophenyl)-4,5-diphenyl-imidazol-1-yl)-acetic acid ethyl ester, can be converted to the corresponding hydrazide by reaction with hydrazine (B178648) hydrate. derpharmachemica.com This acid hydrazide is a versatile intermediate that can be reacted with various reagents to form new heterocyclic rings. One such example is the reaction with substituted phenylisothiocyanates to yield thiosemicarbazide (B42300) derivatives. derpharmachemica.com These thiosemicarbazides can then be cyclized to form triazoles or thiadiazoles, thus incorporating a new heterocyclic moiety into the original scaffold.

Table 2: Synthesis of an Intermediate for Heterocycle Introduction

| Starting Material | Reagent | Product | Reference |

|---|

Applications of 4,5 Bis 4 Chlorophenyl 1h Imidazole in Materials Science and Coordination Chemistry

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

While imidazole (B134444) derivatives functionalized with carboxylic acid groups are common building blocks for metal-organic frameworks (MOFs), the direct integration of 4,5-Bis(4-chlorophenyl)-1H-imidazole into such structures is less documented. However, its structural motifs are central to understanding the design of more complex ligands used in coordination chemistry. The nitrogen atoms within the imidazole ring provide potential coordination sites for metal ions. The broader family of chlorophenyl imidazole dicarboxylates has been successfully used to synthesize various coordination polymers, demonstrating the utility of the chlorophenyl imidazole scaffold in creating diverse structural architectures.

In the design of ligands for metal complexes, this compound can theoretically act as a monodentate ligand, coordinating to a metal center through one of its nitrogen atoms. More complex coordination polymers often utilize imidazole-based ligands that have been further functionalized to provide multiple binding points, leading to the formation of extended networks. For instance, related imidazole dicarboxylate ligands coordinate to metal ions through various modes, often involving deprotonation of carboxylic acid groups. The crystal structure of the closely related compound 2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole shows a planar imidazole ring, a feature that influences the spatial arrangement of coordinated structures. The specific coordination of this compound would depend on the metal ion, solvent, and reaction conditions, which influence the final geometry and dimensionality of the complex.

The versatility of imidazole-based ligands leads to a wide array of coordination network structures, ranging from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. Studies on related chlorophenyl imidazole dicarboxylates have yielded 2D and 3D polymers with varying properties. For example, different isomers of chlorophenyl-1H-imidazole-4,5-dicarboxylic acid have been used to create 2D and 3D architectures with metal ions like Strontium (Sr), Magnesium (Mg), and Cobalt (Co). The structural outcome is highly dependent on the coordination modes of the ligand and the preferred coordination geometry of the metal center. This diversity highlights the potential for creating tailored materials with specific channel sizes, shapes, and functionalities for applications in areas such as gas storage or catalysis.

Exploration in Optoelectronic Materials and Dye-Sensitized Systems

The aromatic and heterocyclic nature of this compound and its derivatives makes them promising candidates for optoelectronic applications, including organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).

Research has focused on derivatives that incorporate this core structure into donor-π-acceptor (D-π-A) systems, which are crucial for efficient charge separation and transport in photovoltaic devices. A theoretical study using Time-Dependent Density Functional Theory (TD-DFT) investigated the photovoltaic and optical properties of several 2,4,5-triphenyl imidazole derivatives, including 4,5-bis(4-chlorophenyl)-2-phenyl-1H-imidazole, for potential use in DSSCs.

In a practical application, a D-π-A organic dye, 2-(4-chlorophenyl)-1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole (CMI), was synthesized and used to fabricate a dye-sensitized solar cell. The study confirmed photo-induced electron transfer from the dye to TiO₂ nanoparticles. The performance of this DSSC is summarized in the table below.

| Photovoltaic Parameter | Value |

| Power Conversion Efficiency (η) | 1.76% |

| Fill Factor (FF) | 0.56 |

| Data sourced from studies on a closely related CMI dye. |

Furthermore, other imidazole derivatives containing chlorophenyl groups have been synthesized and investigated as blue-emitting materials in OLEDs. These molecules have demonstrated high luminance and current efficiency, indicating their potential for use in next-generation displays and lighting.

Role as an N-Heterocyclic Carbene (NHC) Precursor in Catalysis Research

N-Heterocyclic carbenes are a class of persistent carbenes that are widely used as ligands in organometallic chemistry and as organocatalysts, valued for their strong σ-donating properties and steric tuneability. Imidazolium (B1220033) salts are the direct precursors to these NHCs.

The compound 4,5-Bis(p-chlorophenyl)-1H-imidazole serves as a key starting material for the synthesis of such precursors. It can be reacted with substituted benzyl (B1604629) halides through N-alkylation to produce the corresponding imidazolium halides. These salts can then be deprotonated using a suitable base to generate the highly reactive N-heterocyclic carbene in situ, which can be used directly in catalytic reactions. The synthesis of these NHC precursors is a critical step, as the nature of the substituents on the nitrogen atoms and the imidazole backbone dictates the steric and electronic properties of the resulting carbene ligand, thereby influencing its catalytic activity and selectivity.

Theoretical and Mechanistic Investigations of Biological Interactions

In Silico Assessment of Molecular Interactions with Biological Targets

This section focuses on using computer simulations to predict the interaction between a ligand (the compound) and its biological target, typically a protein or enzyme.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For 4,5-Bis(4-chlorophenyl)-1H-imidazole, this would involve simulating its interaction with the binding site of a specific biological target. The simulation calculates the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), which indicates the strength of the interaction. A lower binding energy generally suggests a more stable and potent interaction.

Despite extensive searches, no specific molecular docking studies featuring this compound have been published. Such a study would require a defined protein target, and the results would be presented in a table similar to the hypothetical example below.

Hypothetical Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) |

|---|---|---|

| Target X | Not available | Not available |

Following a docking simulation, the resulting ligand-receptor complex is analyzed to understand the specific molecular interactions that stabilize the binding. This includes identifying hydrogen bonds, hydrophobic interactions, and ionic bonds between the compound and the amino acid residues of the protein target. For this compound, this analysis would highlight which of its features—such as the imidazole (B134444) ring's nitrogen atoms or the chlorophenyl groups—are critical for binding.

Currently, there is no available research detailing the binding modes or key interaction residues for this compound with any biological target.

Computational Structure-Activity Relationship (SAR) Studies for Imidazole Pharmacophores

Structure-Activity Relationship (SAR) studies explore how the chemical structure of a compound influences its biological activity. Computational SAR, or QSAR (Quantitative Structure-Activity Relationship), uses statistical models to correlate variations in a compound's physicochemical properties with changes in its activity. For the imidazole pharmacophore in this compound, a QSAR study would involve comparing it to a series of similar imidazole-containing molecules to build a predictive model. This model could then be used to design new derivatives with potentially improved potency. No specific computational SAR studies for this compound are documented in the literature.

Bioisosteric Replacements and Scaffold Modifications in Theoretical Medicinal Chemistry

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. In theoretical medicinal chemistry, researchers computationally model the replacement of certain functional groups with bioisosteres to predict effects on binding, selectivity, and metabolic stability. For this compound, a theoretical study might explore replacing the chloro-substituents with other halogens (e.g., fluorine) or trifluoromethyl groups to modulate electronic properties and lipophilicity. However, no such theoretical studies have been published for this specific compound.

In Silico Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

ADMET prediction involves using computational models to estimate the pharmacokinetic and toxicological properties of a compound. This is a critical step in early drug development to identify potential liabilities. For this compound, these models would predict properties such as oral bioavailability, blood-brain barrier penetration, metabolic pathways, and potential for toxicity. Various software platforms (e.g., SwissADME, pkCSM) are used for these predictions.

As no specific studies have been published, a summary of predicted ADMET properties for this compound is not available. A typical output from such predictive software is shown in the hypothetical table below.

Hypothetical In Silico ADMET Profile

| Property | Predicted Value | Interpretation |

|---|---|---|

| Absorption | ||

| GI Absorption | Not available | High/Low |

| BBB Permeant | Not available | Yes/No |

| Distribution | ||

| Volume of Distribution (VDss) | Not available | High/Low |

| Metabolism | ||

| CYP2D6 Inhibitor | Not available | Yes/No |

| CYP3A4 Inhibitor | Not available | Yes/No |

| Excretion | ||

| Total Clearance | Not available | High/Low |

| Toxicity | ||

| AMES Toxicity | Not available | Mutagenic/Non-mutagenic |

Investigation of Enzymatic Inhibition Mechanisms through Computational Modeling

If this compound were identified as an enzyme inhibitor, computational modeling could be used to investigate its mechanism of action. Techniques like quantum mechanics/molecular mechanics (QM/MM) simulations can model the chemical reactions within the enzyme's active site, providing a detailed picture of how the compound interferes with the catalytic process. This can help to understand whether the inhibition is competitive, non-competitive, or uncompetitive. There is currently no research available that investigates the enzymatic inhibition mechanisms of this compound through computational modeling.

Future Research Directions and Emerging Opportunities for 4,5 Bis 4 Chlorophenyl 1h Imidazole

Novel Synthetic Routes and Catalyst Development

Emerging opportunities in this area include:

Green Chemistry Approaches: The use of environmentally benign solvents, or even solvent-free reaction conditions, is a significant future direction. numberanalytics.com Microwave-assisted and ultrasonic irradiation-based syntheses are promising techniques that can accelerate reaction rates and often lead to higher yields of imidazole (B134444) derivatives. researchgate.netmdpi.com

Heterogeneous Catalysis: The development of recyclable heterogeneous catalysts, such as metal-organic frameworks (MOFs), functionalized magnetic nanoparticles, or solid-supported acids, offers a pathway to more sustainable synthetic processes. researchgate.netrsc.orgnih.gov These catalysts simplify product purification, reduce waste, and can be reused multiple times without significant loss of activity. nih.gov

Transition Metal-Catalyzed Reactions: Modern synthetic methods increasingly employ transition metal catalysts, such as copper and palladium, to facilitate the construction of complex imidazole derivatives with high selectivity. numberanalytics.comorganic-chemistry.org Future work could focus on developing novel copper- or zinc-based catalytic systems specifically tailored for the synthesis of diarylimidazoles, potentially allowing for milder reaction conditions and broader functional group tolerance. researchgate.netrsc.org

One-Pot, Multi-Component Reactions (MCRs): Designing one-pot synthesis protocols where multiple reactants are combined in a single step is a key area for improving efficiency. researchgate.net Research into novel MCRs for generating highly substituted imidazoles, including 4,5-Bis(4-chlorophenyl)-1H-imidazole, could significantly streamline its production.

A comparative overview of potential catalytic approaches is presented in Table 1.

| Catalyst Type | Potential Advantages for Synthesis | Relevant Research Focus |

| Homogeneous (e.g., Copper, Zinc salts) | High activity and selectivity, mild reaction conditions. rsc.orgorganic-chemistry.org | Development of catalysts with higher turnover numbers and easier separation. |

| Heterogeneous (e.g., ZnFe₂O₄, MOFs) | Ease of separation, recyclability, thermal stability, lower operational cost. researchgate.netrsc.org | Designing catalysts with enhanced stability and well-defined active sites. |

| Nano-catalysts (e.g., Magnetic NPs) | High surface area-to-volume ratio, excellent catalytic activity, easy recovery using magnets. rsc.org | Improving the stability and reusability of nanoparticles over multiple cycles. |

| Organocatalysts (e.g., L-proline derived) | Metal-free, environmentally friendly, readily available. rsc.org | Expanding the scope of organocatalysts to a wider range of imidazole syntheses. |

Advanced Characterization Techniques and In Situ Studies

A comprehensive understanding of the structure, properties, and reaction dynamics of this compound necessitates the application of advanced characterization techniques. While standard methods like NMR, FT-IR, and mass spectrometry are essential for routine characterization, future research will benefit from more sophisticated analytical tools. nih.govbibliotekanauki.pl

Key opportunities include:

Single-Crystal X-ray Diffraction: Obtaining high-quality crystal structures is paramount for unequivocally determining the three-dimensional arrangement of the molecule. This data provides precise bond lengths, bond angles, and insights into intermolecular interactions such as hydrogen bonding and π-stacking, which are crucial for understanding its solid-state properties and for computational modeling.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for unambiguous assignment of proton and carbon signals, especially for more complex derivatives of the parent compound.

In Situ Spectroscopic Studies: Utilizing techniques like in situ FT-IR or Raman spectroscopy can provide real-time monitoring of the synthesis of this compound. This allows for the identification of reaction intermediates, elucidation of reaction mechanisms, and optimization of reaction conditions (e.g., temperature, catalyst loading) for improved efficiency and yield.

Predictive Modeling for Structure-Property Relationships

Computational chemistry and predictive modeling are indispensable tools for accelerating the discovery and design of new molecules with desired properties. For this compound, future research should leverage these methods to establish clear structure-property relationships.

Areas for focused research include:

Quantitative Structure-Property Relationship (QSPR) Models: QSPR studies can develop mathematical models that correlate the structural features of imidazole derivatives with their physicochemical properties. iau.irresearchgate.net By calculating a range of molecular descriptors, these models can predict properties like solubility, melting point, and electronic characteristics, guiding the synthesis of new derivatives with tailored features. researchgate.net

Density Functional Theory (DFT) Calculations: DFT is a powerful tool for investigating the electronic structure and reactivity of molecules. researchgate.net Future studies can use DFT to calculate properties such as frontier molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and global reactivity descriptors. researchgate.netresearchgate.net This information is vital for predicting the molecule's reactivity, stability, and potential for application in electronic materials. biointerfaceresearch.com

Structure-Activity Relationship (SAR) Analysis: For biological applications, 3D-QSAR models can be developed to understand how structural modifications to the this compound scaffold influence its biological activity. nih.gov These models can identify key pharmacophoric features and guide the design of more potent and selective analogues. nih.gov

Table 2 outlines potential computational approaches and their expected outcomes.

| Modeling Technique | Research Objective | Predicted Outcomes |

| QSPR | Predict physicochemical properties of new derivatives. | Models for predicting solubility, thermal stability, etc. iau.irresearchgate.net |

| DFT | Understand electronic structure and reactivity. | HOMO-LUMO gap, charge distribution, reactivity indices. researchgate.net |

| 3D-QSAR | Elucidate structure-activity relationships for biological targets. | Identification of key structural features for bioactivity. nih.gov |

| Molecular Dynamics | Simulate interactions with materials or biological systems. | Understanding of binding modes and conformational stability. |

Design of Next-Generation Functional Materials

The unique structure of this compound, featuring a π-conjugated heterocyclic core and halogenated phenyl rings, makes it an attractive building block for next-generation functional materials. rsc.org

Emerging opportunities in materials science include:

Polymers and Copolymers: Incorporating the imidazole unit into polymer backbones could lead to materials with high thermal stability, specific ionic conductivity, or unique optical properties. numberanalytics.com The presence of chlorine atoms can enhance flame retardancy and modify the electronic properties of the resulting polymers.

Nonlinear Optical (NLO) Materials: The adaptability of the imidazole ring to accommodate functional groups allows for the development of NLO polymers. biointerfaceresearch.com Theoretical studies can predict the hyperpolarizability of derivatives, guiding the synthesis of new compounds with potential applications in optoelectronic devices. biointerfaceresearch.com

Corrosion Inhibitors: Imidazole derivatives have shown potential as corrosion inhibitors. researchgate.net Future research could explore the efficacy of this compound and its derivatives in protecting metal surfaces, with computational studies helping to elucidate the mechanism of interaction between the inhibitor molecule and the metal.

Supramolecular Assemblies: The imidazole ring can participate in various noncovalent interactions, making it a valuable component for building supramolecular complexes with specific functions, such as sensing or catalysis. nih.gov

Expanding Theoretical Exploration of Biological Pathways

The imidazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous biologically active compounds. nih.govlongdom.org While the specific biological profile of this compound is not yet extensively defined, theoretical and computational methods offer a powerful first step in exploring its potential.

Future research directions should include:

Molecular Docking Studies: Large-scale virtual screening using molecular docking can predict the binding affinity of this compound against a wide array of biological targets, such as kinases, DNA, and various enzymes. nih.govplos.org This can help to identify potential therapeutic applications, for instance, as an anticancer or antimicrobial agent. researchgate.net

Pharmacophore Modeling: Based on its structure and comparison with known active imidazole-containing drugs, pharmacophore models can be generated to identify the key chemical features responsible for potential biological interactions. This approach can guide the rational design of new derivatives with improved activity.

ADMET Prediction: In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound. nih.gov These predictions are crucial in the early stages of drug discovery to assess the molecule's potential drug-likeness and to identify possible liabilities that need to be addressed through chemical modification.

This multi-pronged approach, combining advanced synthesis, in-depth characterization, and predictive modeling, will be crucial in unlocking the full scientific and technological potential of this compound and its derivatives.

Q & A

What are the optimal synthetic conditions for preparing 4,5-Bis(4-chlorophenyl)-1H-imidazole, and how do reaction parameters influence yield?

Methodological Answer:

The synthesis of substituted imidazoles typically involves cyclocondensation of aldehydes, ammonium acetate, and nitriles under acidic or solvent-mediated conditions. For structurally analogous compounds (e.g., 4,5-bis(tetrazolyl)imidazoles), optimization includes:

- Molar Ratios : A 1:2.2:2.2 ratio of precursor (e.g., 4,5-dicyanoimidazole), sodium azide, and ammonium chloride in DMF at 90°C for 8 hours achieved 94.6% yield .

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility and reaction efficiency.

- Temperature Control : Elevated temperatures (>80°C) promote cyclization but may require inert atmospheres to prevent decomposition.

- Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) ensures purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.